
C17H16FN3O4S2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C17H16FN3O4S2 4-(4-fluorobenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide . This compound is primarily used in non-human research and has a molecular weight of 409.5 g/mol.
Vorbereitungsmethoden
The synthesis of 4-(4-fluorobenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide involves several steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide under controlled conditions . The reaction typically requires a base such as triethylamine and a solvent like dichloromethane . The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Analyse Chemischer Reaktionen
4-(4-fluorobenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or , leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using or , resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzene ring, using reagents like sodium methoxide or potassium tert-butoxide .
Wissenschaftliche Forschungsanwendungen
4-(4-fluorobenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(4-fluorobenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide involves the inhibition of specific enzymes, such as Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) . This enzyme plays a crucial role in the purine biosynthesis pathway, and its inhibition can lead to the suppression of tumor growth. The compound binds to the active site of the enzyme, preventing the formation of essential purine nucleotides .
Vergleich Mit ähnlichen Verbindungen
4-(4-fluorobenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide: can be compared with other similar compounds, such as:
- N-(2-ethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
- Tipracil : Another compound used in cancer treatment, with a different mechanism of action .
The uniqueness of 4-(4-fluorobenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide
Eigenschaften
Molekularformel |
C17H16FN3O4S2 |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
2-[(4-fluorophenyl)sulfonylamino]-N-[(2S)-1-hydroxypropan-2-yl]-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C17H16FN3O4S2/c1-10(9-22)19-16(23)11-2-7-14-15(8-11)26-17(20-14)21-27(24,25)13-5-3-12(18)4-6-13/h2-8,10,22H,9H2,1H3,(H,19,23)(H,20,21)/t10-/m0/s1 |
InChI-Schlüssel |
KAMGZDZIJXIQIK-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](CO)NC(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC(CO)NC(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




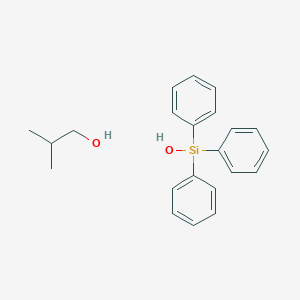
![Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane](/img/structure/B12623143.png)
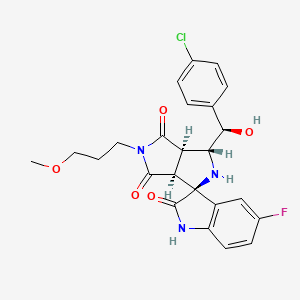
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12623149.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde](/img/structure/B12623163.png)
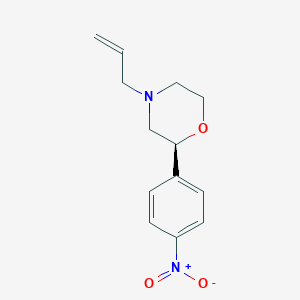
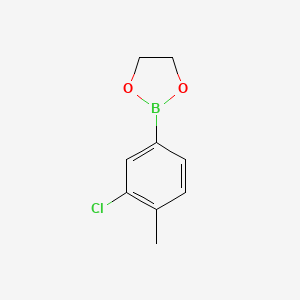
![[(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12623173.png)
![2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12623177.png)
![2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B12623183.png)
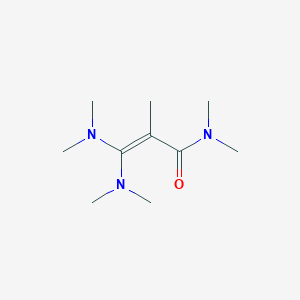
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12623212.png)
